4-(Azidomethyl)-5-(difluoromethyl)-1,3-oxazole
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Overview
Description
4-(Azidomethyl)-5-(difluoromethyl)-1,3-oxazole is a compound of significant interest in the field of organic chemistry due to its unique structure and reactivity. This compound features an azidomethyl group and a difluoromethyl group attached to an oxazole ring, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by azidation to attach the azidomethyl group . The reaction conditions often involve the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which allow for efficient and scalable synthesis . These methods utilize reagents such as fluoroform in a controlled environment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-(difluoromethyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines .
Scientific Research Applications
4-(Azidomethyl)-5-(difluoromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-(difluoromethyl)-1,3-oxazole involves its interaction with molecular targets through its azidomethyl and difluoromethyl groups. These groups can form covalent bonds with specific amino acids in proteins, leading to inhibition or modification of enzyme activity . The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Difluoromethyl Amides: These compounds share the difluoromethyl group and exhibit similar reactivity and applications.
Difluoromethyl-1,3,4-oxadiazoles: These compounds also contain a difluoromethyl group and are used as enzyme inhibitors.
Uniqueness
4-(Azidomethyl)-5-(difluoromethyl)-1,3-oxazole is unique due to the presence of both azidomethyl and difluoromethyl groups on the oxazole ring. This combination provides a distinct reactivity profile and enables the compound to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
4-(azidomethyl)-5-(difluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N4O/c6-5(7)4-3(1-10-11-8)9-2-12-4/h2,5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDPFWXADHZWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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